(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate
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Overview
Description
2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple chlorinated phenyl rings and a pentyloxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate involves several steps. One common method includes the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . This reaction typically occurs in a dry organic solvent such as toluene, in the presence of a base like triethylamine . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound’s chlorinated phenyl rings and pentyloxy group allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate can be compared with other similar compounds, such as:
2,4,5-Trichlorophenol: This compound shares the trichlorophenyl structure but lacks the pentyloxy and terphenyl groups, resulting in different chemical properties and applications.
Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate: Known for its use in chemiluminescence, this compound has a similar chlorinated phenyl structure but differs in its ester linkage and applications.
These comparisons highlight the unique structural features and applications of 2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate, distinguishing it from other related compounds.
Properties
IUPAC Name |
(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl3O3/c1-2-3-4-17-35-25-15-13-23(14-16-25)21-7-5-20(6-8-21)22-9-11-24(12-10-22)30(34)36-29-19-27(32)26(31)18-28(29)33/h5-16,18-19H,2-4,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIHGQFTQQXJMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC(=C(C=C4Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439484 |
Source
|
Record name | 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158937-65-6 |
Source
|
Record name | 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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